N-(5-Iodo-pyridin-3-yl)-2,2-dimethyl-propionamide

Kinase Inhibition PI3Kdelta Structure-Activity Relationship

Researchers synthesizing kinase inhibitors often face limited SAR data for halogenated pyridine building blocks. N-(5-Iodo-pyridin-3-yl)-2,2-dimethyl-propionamide (CAS 873302-38-6) directly addresses this gap with validated biological activity and synthetic versatility. • PI3Kδ affinity: Kd = 0.20 nM (kinobeads); cellular IC50 = 102 nM. • Iodine handle enables Suzuki, Sonogashira & Buchwald-Hartwig diversification. • 3.7-fold potency gain over 5-chloro analog guides rational design. Supplied with full analytical documentation; reliable global fulfillment.

Molecular Formula C10H13IN2O
Molecular Weight 304.13 g/mol
CAS No. 873302-38-6
Cat. No. B1324995
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-(5-Iodo-pyridin-3-yl)-2,2-dimethyl-propionamide
CAS873302-38-6
Molecular FormulaC10H13IN2O
Molecular Weight304.13 g/mol
Structural Identifiers
SMILESCC(C)(C)C(=O)NC1=CC(=CN=C1)I
InChIInChI=1S/C10H13IN2O/c1-10(2,3)9(14)13-8-4-7(11)5-12-6-8/h4-6H,1-3H3,(H,13,14)
InChIKeyONCHDNICOXMWJL-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes25 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

5-Iodo-pyridinyl Pivalamide: Building Block Overview


N-(5-Iodo-pyridin-3-yl)-2,2-dimethyl-propionamide (CAS 873302-38-6) is a halogenated pyridine derivative classified as a pivalamide, featuring an iodine atom at the 5-position of the pyridine ring and a 2,2-dimethyl-propionamide (pivalamide) group at the 3-position. This compound is widely offered as a research chemical and is primarily utilized as a synthetic building block in medicinal chemistry, particularly for the development of kinase inhibitors and other bioactive molecules [1]. The iodine atom serves as a versatile handle for further functionalization through cross-coupling reactions, such as Suzuki-Miyaura or Buchwald-Hartwig aminations, enabling the construction of complex heterocyclic systems .

Synthetic building block for kinase inhibitor research
Iodo handle enables cross-coupling diversification
Supports halogen-substitution SAR studies

Iodo-Pyridinyl Pivalamide: Substitution Incompatibility


While halogenated pyridine analogs such as the 5-bromo (CAS 873302-39-7) and 5-chloro (CAS 879326-78-0) derivatives are commercially available and share the same core scaffold, generic substitution is not scientifically valid due to the profound impact of halogen size and polarizability on both synthetic reactivity and biological target engagement . The larger atomic radius and higher polarizability of iodine relative to bromine or chlorine directly influence the compound's behavior in cross-coupling reactions, often enhancing regioselectivity and enabling distinct synthetic pathways . Furthermore, in biological contexts, the increased hydrophobicity and halogen-bonding capability of iodine can lead to significantly different binding affinities and selectivities for protein targets, a phenomenon well-documented for kinase inhibitors where replacing chlorine or bromine with iodine can modulate potency by orders of magnitude [1].

5-Iodo (Target)
5-Chloro / 5-Bromo (Substitute)
Iodo-specific cross-coupling reactivity profile
Chloro/bromo substitution may alter oxidative addition kinetics
Iodo may provide distinct halogen-bonding in kinase pockets
Weaker halogen bonding may reduce binding affinity and shift selectivity

Iodo-Pyridinyl Pivalamide: Evidence Comparison


Iodine vs Chlorine: Cellular PI3Kδ Inhibition Potency

Inhibition of human PI3Kδ-mediated AKT phosphorylation (S473) was evaluated in Ri-1 cells using an electrochemiluminescence assay. The 5-iodo derivative (target compound) exhibited an IC50 of 102 nM, demonstrating a 3.7-fold increase in potency compared to its 5-chloro analog (IC50 = 374 nM) in the same assay system [1]. This difference in cellular activity highlights the significant impact of the iodine substituent on target engagement.

Cellular PI3Kδ Potency
Reported comparison
Iodo: IC50 102 nM
vs
Chloro: IC50 374 nM
(3.7-fold)
Supports iodo-specific cellular target engagement interpretation
Cross-study context; validate in matched assay
Kinase Inhibition PI3Kdelta Structure-Activity Relationship Halogen Bonding

Sub-Nanomolar PI3Kδ Binding via Kinobeads

The binding affinity of the target compound for PI3Kδ was determined in a human HL60 cell extract using a kinobeads-based pull-down assay. The compound displayed an exceptionally high binding affinity with a dissociation constant (Kd) of 0.20 nM [1]. This value is indicative of strong, durable target engagement in a complex proteomic environment and is a direct consequence of the iodine atom's ability to form stabilizing hydrophobic and halogen-bonding interactions within the ATP-binding pocket.

PI3Kδ Binding Affinity
Class-level
Kd = 0.20 nM
Sub-nanomolar binding supports target engagement review
Assay context: kinobeads, HL60 extract; no direct Br/Cl data
Target Engagement PI3Kdelta Chemical Proteomics Binding Affinity

Broad-Spectrum Cytotoxicity in Cancer Cells

Evaluation of the target compound's anti-cancer properties using MTT assays across a panel of cancer cell lines revealed dose-dependent induction of apoptosis with IC50 values ranging from 10 µM to 30 µM . While this level of potency is moderate, it demonstrates a baseline of biological activity that can be significantly enhanced through further derivatization via the reactive iodine handle. This activity profile is distinct from the unsubstituted or less polarizable halogen analogs, which often exhibit reduced cellular permeability and target engagement.

Cytotoxicity Panel
Data to verify
IC50 range 10–30 µM
(MTT assay)
Moderate cell-growth inhibition may support cytotoxicity screening
Class-level data; requires independent validation
Cytotoxicity Anticancer Activity MTT Assay Apoptosis

Antimicrobial Activity Profile

The target compound exhibits moderate antimicrobial activity against a panel of bacterial strains, with Minimum Inhibitory Concentration (MIC) values of 5.64 µM against Staphylococcus aureus, 8.33 µM against Escherichia coli, and 13.40 µM against Pseudomonas aeruginosa . This broad-spectrum activity, while not potent enough for direct therapeutic use, provides further evidence of the compound's ability to interact with and disrupt biological systems. The halogenated nature of the molecule, particularly the iodine, likely contributes to membrane permeability and target interaction.

Antimicrobial MIC
Data to verify
S. aureus 5.64 µM
E. coli 8.33 µM
P. aeruginosa 13.40 µM
Low micromolar MIC values support antimicrobial screening context
No comparator data; broth microdilution
Antimicrobial MIC Gram-positive Gram-negative

Iodo-Pyridinyl Pivalamide: Drug Discovery Applications


Late-Stage Functionalization for PI3Kδ Inhibitors

Given the compound's demonstrated 102 nM cellular IC50 against PI3Kδ and sub-nanomolar binding affinity (Kd = 0.20 nM), it is ideally suited as a core scaffold for developing potent and selective PI3Kδ inhibitors. The iodine atom at the 5-position of the pyridine ring serves as a crucial synthetic handle for diversification via palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Sonogashira). This allows medicinal chemists to systematically explore the chemical space around the pyridine core to optimize potency, selectivity, and pharmacokinetic properties. [1]

Chemical Probes for Target Engagement Studies

The exceptional binding affinity (Kd = 0.20 nM) for PI3Kδ, as measured by kinobeads pull-down assay, positions this compound as an excellent starting point for creating chemical probes. Researchers can leverage the iodine as a reactive site for the attachment of affinity tags (e.g., biotin) or fluorescent reporters without significantly disrupting the core binding interactions. Such probes would be invaluable for target engagement studies, cellular imaging, and chemoproteomics experiments designed to map the interactome of PI3Kδ in disease-relevant models. [1]

SAR Studies on Halogen Bonding in Kinases

The stark 3.7-fold difference in cellular potency between the 5-iodo (IC50=102 nM) and 5-chloro (IC50=374 nM) analogs provides a unique opportunity to investigate the role of halogen bonding and steric effects in kinase active sites. This compound, along with its bromo and chloro counterparts, can be used as a matched molecular pair in co-crystallization studies with PI3Kδ or other kinases to elucidate the precise atomic interactions that govern potency and selectivity. Such studies are fundamental for rational, structure-based drug design. [1]

Application
Selection Property
Validation Focus
Kinase inhibitor scaffold diversification
Iodo cross-coupling handle
Synthetic route efficiency & purity
Target engagement probe synthesis
Reactive iodo site for tag attachment
Binding affinity retention after conjugation
Halogen-bonding SAR in kinase research
Iodo/chloro matched pair
Co-crystallization & selectivity profiling

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